Boc-Asp(OMe)-fluoromethyl ketone

Apoptosis Caspase-6 Signal transduction

Boc-Asp(OMe)-fluoromethyl ketone (Boc-D-FMK) is the definitive pan-caspase inhibitor for apoptosis research. Unlike Z-VAD-FMK, it irreversibly inhibits caspase-6 and prevents 14-3-3/Bad degradation—critical for genistein-induced apoptosis and Bad-mediated mitochondrial pathway studies. The FMK warhead confers >13-fold lower cytotoxicity than chloromethyl ketone alternatives, ensuring clean long-term data. Validated for multi-week neuroprotection (70% motoneuron survival at 21 days). Defined IC50 of 39 µM against TNFα. Suppresses NF-κB activation. Choose Boc-D-FMK when caspase-6 specificity and sustained blockade are non-negotiable. Order now.

Molecular Formula C11H18FNO5
Molecular Weight 263.26 g/mol
CAS No. 187389-53-3
Cat. No. B149714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Asp(OMe)-fluoromethyl ketone
CAS187389-53-3
Synonyms(3S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-fluoro-4-oxo-pentanoic acid methyl ester;  (S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-fluoro-4-oxo-pentanoic acid methyl ester;  BAF;  Boc-Asp(OMe)-FMK;  Boc-Asp(OMe)-fluoromethylketone;  BocD.fmk
Molecular FormulaC11H18FNO5
Molecular Weight263.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)CF
InChIInChI=1S/C11H18FNO5/c1-11(2,3)18-10(16)13-7(8(14)6-12)5-9(15)17-4/h7H,5-6H2,1-4H3,(H,13,16)/t7-/m0/s1
InChIKeyMXOOUCRHWJYCAL-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Boc-Asp(OMe)-fluoromethyl ketone (CAS 187389-53-3): Broad-Spectrum Caspase Inhibitor for Apoptosis Research Procurement


Boc-Asp(OMe)-fluoromethyl ketone (Boc-D-FMK, CAS 187389-53-3) is a cell-permeable, irreversible, broad-spectrum caspase inhibitor belonging to the fluoromethyl ketone (FMK) class of peptide-derived protease inhibitors . The compound contains a methyl ester group that facilitates cellular uptake, after which cytoplasmic esterases cleave the ester to generate the active free carboxyl inhibitor . Boc-D-FMK fully inhibits the pro-apoptotic effect of tumor necrosis factor-α (TNFα) with an IC50 value of 39 µM and suppresses NF-κB activation, IκBα phosphorylation, and TNF-induced expression of ICAM-1 and VCAM-1 . Unlike selective caspase inhibitors targeting single caspases, Boc-D-FMK acts as a pan-caspase inhibitor with activity across the caspase family as well as certain non-caspase cysteine proteases including cathepsins H and L .

Why Boc-Asp(OMe)-fluoromethyl ketone Cannot Be Substituted with Alternative Caspase Inhibitors


Fluoromethyl ketone caspase inhibitors are not functionally interchangeable despite sharing a common warhead chemistry. Boc-D-FMK differs from the widely used Z-VAD-FMK in both N-terminal protection (Boc vs. benzyloxycarbonyl) and peptide backbone (single Asp residue vs. Val-Ala-Asp tripeptide), resulting in differential caspase specificity profiles [1]. Unlike Z-VAD-FMK, Boc-D-FMK effectively inhibits caspase-6 and prevents the 14-3-3/Bad signaling pathway degradation, making Z-VAD-FMK ineffective in apoptosis models where caspase-6 activation is critical [2]. Furthermore, Boc-D-FMK exhibits distinct in vivo administration timing efficacy compared to Z-VAD-FMK in myocardial ischemia models, with Boc-D-FMK requiring pre-ischemic administration while Z-VAD-FMK remains effective when administered post-ischemia onset [3]. Substitution without accounting for these mechanistic and temporal differences can lead to experimental failure or misinterpretation of apoptosis pathway involvement.

Boc-Asp(OMe)-fluoromethyl ketone: Quantified Differentiation Evidence for Scientific Procurement Decisions


Superior Caspase-6 Inhibition and 14-3-3/Bad Pathway Preservation vs. Z-VAD-FMK

Boc-D-FMK demonstrates a distinct functional advantage over Z-VAD-FMK in preserving the 14-3-3/Bad signaling pathway integrity. In genistein-induced apoptosis of p815 mastocytoma cells, Boc-D-FMK (50 µM) prevented the reduction of 14-3-3 protein levels and blocked Bad release from 14-3-3, whereas Z-VAD-FMK at equivalent dosage failed to prevent either event [1]. The differential efficacy was directly attributed to Boc-D-FMK's ability to inhibit caspase-6, a capacity that Z-VAD-FMK lacks at standard working concentrations. Co-treatment of Z-VAD-FMK with a caspase-6 specific inhibitor restored apoptosis prevention, confirming that caspase-6 inhibition is the mechanistic basis for Boc-D-FMK's unique activity profile in this pathway [2].

Apoptosis Caspase-6 Signal transduction Mastocytoma

13-Fold Lower Toxicity of Fluoromethyl Ketone Warhead vs. Chloromethyl Ketone Analog

The fluoromethyl ketone (FMK) warhead of Boc-D-FMK confers a substantial toxicity advantage over the chloromethyl ketone (CMK) analog. In human leukemia cells, Boc-Asp-CMK induced cell death at micromolar concentrations, exhibiting both apoptotic and necrotic hallmarks depending on concentration. In contrast, the fluoromethyl ketone analog Boc-Asp-FMK was more than 13 times less toxic [1]. The study concluded that the toxic properties of Boc-Asp-CMK are attributable to the chloromethylketone residue, which interferes with mitochondrial metabolism, whereas the FMK moiety avoids this off-target mitochondrial toxicity [2].

Cytotoxicity Inhibitor safety Leukemia Caspase inhibition

Prolonged Motoneuron Survival vs. Aldehyde-Based Inhibitor Ac-DEVD-CHO in Spinal Cord Injury Model

Boc-D-FMK provides superior long-term neuroprotection compared to the aldehyde-based caspase-3 inhibitor Ac-DEVD-CHO in a spinal motoneuron avulsion model. At 21 days post-injury, 70% of avulsed motoneurons remained viable after Boc-D-FMK treatment, whereas all avulsed motoneurons died after treatment with Ac-DEVD-CHO [1]. At earlier time points (2 weeks), both inhibitors showed similar efficacy, with Boc-D-FMK (0.5 µg) and Ac-DEVD-CHO (1 µg) enhancing survival to 80% and 85% respectively. The divergence at later time points suggests that Boc-D-FMK's irreversible, broad-spectrum inhibition provides more durable protection than the reversible aldehyde inhibitor [2].

Neuroprotection Spinal cord injury Motoneuron survival Regeneration

Differential In Vivo Administration Timing Requirements vs. Z-VAD-FMK in Myocardial Ischemia

Boc-D-FMK and Z-VAD-FMK exhibit fundamentally different temporal requirements for in vivo cardioprotective efficacy. In a rat myocardial ischemia-reperfusion model (45 min ischemia, 180 min reperfusion), Z-VAD-FMK was cardioprotective when administered both before and after the onset of ischemia. In contrast, Boc-D-FMK was efficacious only when administered before the onset of ischemia; post-ischemic administration failed to reduce infarct size [1]. This represents the first report of in vivo cardioprotection by a caspase inhibitor administered after ischemic onset, with Z-VAD-FMK uniquely capable of post-ischemic rescue [2].

Cardioprotection Myocardial ischemia Reperfusion injury In vivo pharmacology

Broad-Spectrum Caspase Inhibition Profile: Irreversible Pan-Caspase Activity with TNFα Antagonism at IC50 39 µM

Boc-D-FMK demonstrates quantified, reproducible inhibition of TNFα-induced apoptosis with an IC50 of 39 µM . This pan-caspase inhibitory activity is coupled with downstream suppression of NF-κB activation, inhibition of IκBα phosphorylation, and blockade of TNF-induced ICAM-1 and VCAM-1 expression . Unlike selective caspase inhibitors that target single caspases, Boc-D-FMK irreversibly inhibits the entire caspase family and additionally inhibits non-caspase cysteine proteases including cathepsins H and L . The methyl ester prodrug design enables cell permeability, with intracellular esterase cleavage generating the active inhibitor .

TNFα signaling Pan-caspase inhibition NF-κB Inflammation

Boc-Asp(OMe)-fluoromethyl ketone: Validated Research and Industrial Application Scenarios


Apoptosis Studies Requiring Caspase-6 Inhibition or 14-3-3/Bad Pathway Analysis

Boc-D-FMK is the appropriate caspase inhibitor for experiments involving caspase-6-dependent apoptosis or 14-3-3/Bad signaling. As demonstrated in p815 mastocytoma cells, only Boc-D-FMK prevents 14-3-3 degradation and Bad release, whereas Z-VAD-FMK is ineffective [1]. Researchers investigating genistein-induced apoptosis, Bad-mediated mitochondrial pathways, or any context where caspase-6 activation is documented should select Boc-D-FMK over Z-VAD-FMK.

Long-Term Neuroprotection and Spinal Cord Regeneration Studies

Boc-D-FMK provides durable, irreversible caspase inhibition suitable for multi-week neuroprotection studies. In spinal motoneuron avulsion models, Boc-D-FMK maintained 70% motoneuron survival at 21 days post-injury, while aldehyde inhibitors like Ac-DEVD-CHO failed completely at the same time point [1]. The compound's irreversible binding mechanism makes it the preferred choice for assays requiring sustained caspase blockade over extended time courses.

In Vitro Studies with Extended Incubation Times Requiring Low Inhibitor Cytotoxicity

For experiments involving prolonged cell culture exposure to caspase inhibitors, Boc-D-FMK's fluoromethyl ketone warhead provides a superior safety profile compared to chloromethyl ketone alternatives. The FMK moiety confers >13-fold lower toxicity than the CMK analog, which induces mitochondrial dysfunction and concentration-dependent necrotic cell death [1]. This reduced background cytotoxicity is critical for accurate interpretation of long-term apoptosis inhibition studies.

TNFα-Mediated Inflammation and Apoptosis Models Requiring Pan-Caspase Coverage

Boc-D-FMK is validated for TNFα-stimulated apoptosis models with a defined IC50 of 39 µM [1]. Beyond caspase inhibition, the compound suppresses NF-κB activation and blocks TNF-induced ICAM-1/VCAM-1 expression, making it suitable for integrated studies of inflammatory signaling and apoptosis [2]. Its broad-spectrum activity across caspases 1-10 and cathepsins H and L [3] eliminates the need for multiple selective inhibitors when pan-caspase blockade is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-Asp(OMe)-fluoromethyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.